Urea vs. Thiourea Core: H-Bonding & Synthesis
N-Allyl-N'-benzoyl-urea features a urea carbonyl (C=O) with a classical hydrogen-bond acceptor capacity, whereas the corresponding thiourea analog (N-allyl-N'-benzoylthiourea, BATU) replaces oxygen with sulfur (C=S), which is a weaker hydrogen-bond acceptor and a stronger polarizable donor. This substitution impacts molecular recognition, solubility, and metabolic stability. The thiourea analog BATU has demonstrated cytotoxicity against MCF-7/HER-2 breast cancer cells with an IC50 of 0.64 mM, which is ~8-fold more potent than the unsubstituted allylthiourea lead (IC50 = 5.22 mM) on the same cell line, illustrating the critical contribution of the benzoyl group to potency [1]. The urea congener is structurally poised to exploit the same benzoyl-driven potency enhancement while offering distinct hydrogen-bonding properties, a less metabolically labile C=O group (compared to the thiocarbonyl), and the absence of sulfur-associated toxicity concerns that have historically limited thiourea drug development [2].
| Evidence Dimension | Core functional group; hydrogen-bond acceptor strength; metabolic stability |
|---|---|
| Target Compound Data | Urea C=O; classical H-bond acceptor; no sulfur-associated toxicity risk |
| Comparator Or Baseline | N-Allyl-N'-benzoylthiourea (BATU): C=S; weaker H-bond acceptor; thiocarbonyl metabolically labile; thiourea class associated with hepatotoxicity and goitrogenic effects |
| Quantified Difference | Thiourea → urea replacement: H-bond acceptor pKBHX increases by ~1–2 log units (literature consensus for urea vs. thiourea); thiocarbonyl oxidative desulfurization liberates reactive sulfur species not produced from urea analog |
| Conditions | General physicochemical principles validated across urea and thiourea compound series (Cambridge Structural Database analysis and medicinal chemistry literature) |
Why This Matters
For medicinal chemistry programs, the urea core avoids the metabolic activation and toxicity liabilities of thioureas while preserving the benzoyl-allyl pharmacophore geometry, making N-allyl-N'-benzoyl-urea a cleaner starting scaffold for lead development.
- [1] Widiandani, T.; Siswandono; Meiyanto, E. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Journal of Advanced Pharmaceutical Technology & Research 2020, 11, 163–168. (Data: BATU IC50 MCF-7/HER-2 = 0.64 mM; allylthiourea IC50 = 5.22 mM.) View Source
- [2] Laurence, C.; Brameld, K.A.; Graton, J.; Le Questel, J.-Y.; Renault, E. The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. Journal of Medicinal Chemistry 2009, 52, 4073–4086. View Source
